

Comparative Analysis of HLCL-61 Off-Target Activity

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Compound of Interest		
Compound Name:	HLCL-61	
Cat. No.:	B15588027	Get Quote

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the off-target activity of **HLCL-61**, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The performance of **HLCL-61** is benchmarked against other notable PRMT5 inhibitors that have advanced to clinical development, GSK3326595 and JNJ-64619178. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering an objective comparison supported by available experimental data and detailed methodologies for key assays.

Introduction to PRMT5 Inhibition and Off-Target Concerns

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in regulating gene expression, mRNA splicing, and signal transduction has made it a significant therapeutic target in oncology. **HLCL-61** is a first-in-class, potent, and selective small-molecule inhibitor of PRMT5.[1]

A critical aspect of drug development is the characterization of a compound's selectivity and potential off-target effects. Unintended interactions with other cellular targets, particularly kinases due to the conserved nature of the ATP-binding pocket, can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, a thorough assessment of off-target



activity is paramount. This guide focuses on the comparative off-target profiles of **HLCL-61** and other clinical-stage PRMT5 inhibitors to inform further research and development.

Data Presentation: Comparative Selectivity of PRMT5 Inhibitors

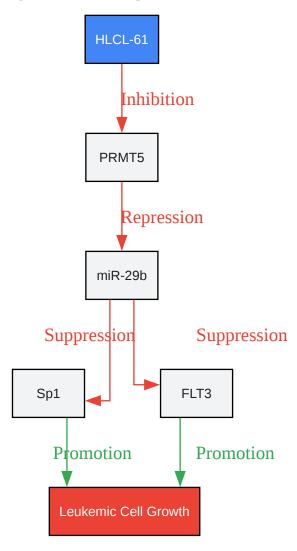
The following table summarizes the available quantitative data on the selectivity of **HLCL-61**, GSK3326595, and JNJ-64619178 against other methyltransferases. While a direct head-to-head kinome-wide screen for all three compounds is not publicly available, the data provides insights into their relative selectivity.



Inhibitor	Primary Target	Off-Target Profile Summary	Reference(s)
HLCL-61	PRMT5	Reported to lack significant activity against PRMT1, PRMT4, and PRMT7. Broader kinase panel data is not publicly available.	
GSK3326595	PRMT5/MEP50	>4,000-fold selective for PRMT5/MEP50 over a panel of 20 other methyltransferases.[2] [3] Chemical proteomics identified PRMT5 and its binding partner WDR77 as the primary targets.[4]	[2][3][4][5]
JNJ-64619178	PRMT5/MEP50	At 10 µM, >80% inhibition of PRMT5/MEP50, with <15% inhibition of other closely related arginine methyltransferases.[6] [7] Cellular affinity profiling identified PRMT5, MEP50 (WDR77), and RIOK1 (part of the methylosome) as the main binders.[6]	[6][7][8]



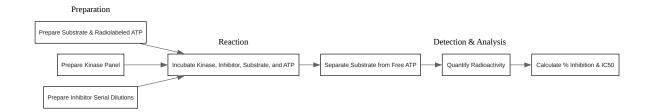
Mandatory Visualization Signaling Pathways and Experimental Workflows



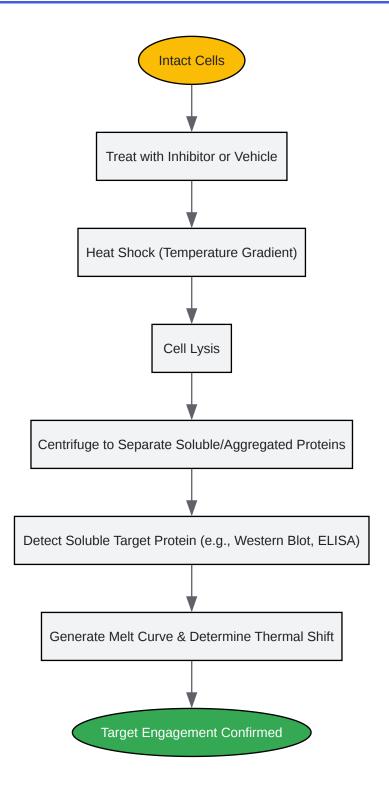
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Caption: Simplified signaling pathway of **HLCL-61** in Acute Myeloid Leukemia (AML).









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